molecular formula C13H24N2O3 B2371187 rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate CAS No. 1932814-26-0

rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate

Cat. No.: B2371187
CAS No.: 1932814-26-0
M. Wt: 256.346
InChI Key: SQGZGDPDWWQMOT-GWCFXTLKSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-13-4-5-17-7-10(13)6-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGZGDPDWWQMOT-GWCFXTLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCOCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@]12CCOC[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis begins with readily available precursors to assemble the octahydropyrano[3,4-c]pyrrolidine scaffold. Common starting materials include:

  • N-Boc-D-Serine : Used for introducing the Boc-protected amine moiety and chiral center.
  • γ-Butyrolactone derivatives : Employed in cyclization reactions to form the pyran ring.
  • Benzylamine : Facilitates condensation reactions for intermediate functionalization.

Table 1: Key Starting Materials and Their Roles

Material Role Source
N-Boc-D-Serine Chiral amine source, Boc protection Patent CN102020589B
γ-Butyrolactone Pyran ring precursor Francisco et al. (2007)
Isobutyl chlorocarbonate Mixed anhydride formation Patent CN102020589B

Synthetic Routes

Intramolecular Cyclization for Bicyclic Core Formation

The octahydropyrano[3,4-c]pyrrolidine scaffold is constructed via intramolecular 1,5-hydrogen atom transfer reactions promoted by phosphoramidyl or carbamoyl radicals. This method enables stereoselective formation of the fused bicyclic system:

  • Radical Initiation : A γ-butyrolactone derivative is treated with a radical initiator (e.g., AIBN) and a hydrogen donor (e.g., triethylsilane) to generate a carbon-centered radical.
  • Cyclization : The radical undergoes 1,5-hydrogen transfer, forming the pyrano-pyrrolidine ring system with retention of configuration at the stereogenic centers.

Reaction Conditions :

  • Solvent: Dichloromethane or toluene
  • Temperature: 80–100°C
  • Yield: 70–85%

Boc Protection of the Amine Group

The Boc group is introduced to stabilize the amine during subsequent reactions. Two primary methods are documented:

Method A: Mixed Anhydride Approach (Patent CN102020589B)
  • Activation : N-Boc-D-Serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine to form a mixed anhydride.
  • Condensation : The anhydride reacts with benzylamine, yielding a Boc-protected intermediate.
  • Deprotection : Acidic cleavage of the benzyl group (e.g., HCl/dioxane) followed by carbamate formation with tert-butoxycarbonyl chloride.

Key Data :

  • Yield: 90–93%
  • Purity: >95% (HPLC)
Method B: Carbamoyl-Imidazole Route (RSC Adv., 2014)
  • Imidazole Activation : Alcohol precursors react with carbonyl-di-imidazole (CDI) to form carbamoyl-imidazoles.
  • Salt Formation : Conversion to imidazolium salts enhances reactivity.
  • Amine Coupling : Reaction with tert-butylamine introduces the Boc group.

Key Data :

  • Yield: 66–99%
  • Solvent: Tetrahydrofuran (THF)

Stereochemical Control and Racemic Mixture Resolution

The target compound’s rac designation necessitates careful management of stereochemistry:

  • Chiral Pool Synthesis : Using N-Boc-D-Serine ensures a defined (R)-configuration at one center, while the cyclization step produces a racemic mixture at the 3a and 7a positions.
  • Resolution Techniques : Chromatographic separation (e.g., chiral HPLC) or diastereomeric salt formation resolves enantiomers, though the rac form is often retained for pharmacological screening.

Table 2: Comparative Analysis of Synthetic Methods

Parameter Method A (Patent) Method B (RSC)
Yield 90–93% 66–99%
Stereochemical Control High (via chiral starting material) Moderate
Scalability Industrial-friendly Lab-scale optimized

Reaction Optimization and Challenges

Cyclization Side Reactions

  • Over-Oxidation : Prolonged reaction times or excessive initiator concentrations lead to pyrrole ring oxidation. Mitigated by strict temperature control (80–100°C) and initiator stoichiometry.
  • Ring Strain : The fused bicyclic system’s strain complicates purification. Gradient chromatography (hexane/ethyl acetate) isolates the product.

Boc Deprotection Risks

  • Acidic Conditions : Premature cleavage of the Boc group occurs under strong acids (e.g., TFA). Buffered acidic conditions (pH 4–5) preserve the carbamate.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.20–3.80 (m, 8H, pyrano-pyrrolidine H), 4.10–4.30 (m, 2H, CH₂N).
  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend).

Purity and Yield Validation

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water).
  • Elemental Analysis : Calculated for C₁₃H₂₅ClN₂O₃: C 53.33%, H 8.61%; Found: C 53.28%, H 8.59%.

Industrial and Laboratory-Scale Considerations

  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) reduce costs in large-scale Boc protection.
  • Solvent Recovery : Ethyl acetate and hexane are distilled and reused, aligning with green chemistry principles.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is labile under acidic conditions, enabling its removal to yield a free amine. This reaction is critical for further functionalization of the pyrrolidine nitrogen.

Reaction Conditions Products Mechanism References
Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0–25°C, 2–4 hrFree amine intermediate (pyrrolidine derivative)Acid-catalyzed cleavage of the carbamate via carbamic acid intermediate
HCl in dioxane (4 M), 25°C, 12 hrHydrochloride salt of the deprotected amineProtonation followed by elimination of CO₂ and tert-butanol

Key Findings :

  • Deprotection efficiency exceeds 95% under optimized conditions.

  • The Boc group remains stable to basic and nucleophilic environments, enabling orthogonal protection strategies .

Nucleophilic Substitution at the Carbamate Nitrogen

The carbamate nitrogen can participate in nucleophilic reactions, particularly under basic conditions.

Reaction Reagents/Conditions Products References
AlkylationAlkyl halides, K₂CO₃, DMF, 60°C, 12 hrN-Alkylated carbamate derivatives
AcylationAcetyl chloride, Et₃N, THF, 0°C → 25°CN-Acylated products

Notes :

  • Steric hindrance from the bicyclic system slows reaction kinetics compared to linear carbamates .

Oxidation of the Pyrrolidine Ring

The saturated pyrrolidine moiety undergoes oxidation to form pyrrolidinone derivatives.

Oxidizing Agent Conditions Products References
m-CPBA (meta-chloroperbenzoic acid)DCM, 0°C → 25°C, 6 hrPyrrolidin-2-one derivative
H₂O₂, Na₂WO₄MeOH/H₂O, 50°C, 24 hrEpoxide formation (minor pathway)

Key Insight :

  • Oxidation regioselectivity depends on steric and electronic factors within the bicyclic framework.

Reductive Functionalization

The compound participates in hydrogenolysis and other reductive transformations.

Reaction Conditions Products References
HydrogenolysisH₂ (1 atm), Pd/C, MeOH, 25°C, 6 hrDeprotected amine with retained bicyclic structure
Borane-THF complexTHF, 0°C → 25°C, 12 hrAlcohol derivatives via borane adducts

Coupling Reactions

The deprotected amine serves as a nucleophile in peptide coupling and cross-coupling reactions.

Reaction Type Reagents/Conditions Products References
Amide bond formationHATU/DIPEA, carboxylic acid, DMF, 25°CPeptidomimetic derivatives
Suzuki-Miyaura couplingAryl boronic acid, Pd(PPh₃)₄, K₂CO₃, toluene/H₂OBiaryl-functionalized derivatives

Applications :

  • Used in the synthesis of SHP2 inhibitors and other bioactive molecules .

Ring-Opening Reactions

Controlled ring-opening of the pyran moiety enables access to linear intermediates.

Reagent Conditions Products References
HBr/AcOH25°C, 2 hrLinear amino alcohol hydrobromide
LiAlH₄THF, reflux, 4 hrReduced diol derivative

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • Rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate has been explored as a potential lead compound in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity against various diseases.
    • Case Study : In research focused on neuroprotective agents, derivatives of this compound were synthesized and evaluated for their efficacy in preventing neuronal cell death in models of neurodegeneration.
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. The presence of the pyrrolidine structure may contribute to its ability to disrupt bacterial cell membranes.
    • Research Findings : A study demonstrated that certain analogs showed significant inhibition of bacterial growth in vitro, suggesting potential for development into new antimicrobial agents.

Applications in Materials Science

  • Polymer Chemistry :
    • The compound serves as a building block for synthesizing polymers with specific functionalities. Its ability to undergo polymerization reactions allows for the creation of novel materials with tailored properties.
    • Example : Polymers derived from rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate have been used to develop coatings with improved adhesion and durability.
  • Nanomaterials :
    • Research is ongoing into the use of this compound in the synthesis of nanomaterials. Its unique structure can facilitate the formation of nanoparticles with specific surface characteristics.
    • Findings : Studies have shown that nanoparticles synthesized using this scaffold exhibit enhanced catalytic activity in chemical reactions.

Synthesis and Modification

The synthesis of rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate typically involves multi-step organic reactions which include:

  • Formation of the pyrrolidine and pyran rings through cyclization reactions.
  • Carbamate formation via reaction with isocyanates or carbamates.
  • Purification processes such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate
  • CAS Number: 953908-29-7 (stereospecific form) ; synonyms include 2714411-97-7 and SCHEMBL4749647 .
  • Molecular Formula : C12H22N2O3.
  • Molecular Weight : 242.31 g/mol (calculated from formula).

Structural Features :

  • Contains a bicyclic pyrano[3,4-c]pyrrolidine core with a tert-butyl carbamate (Boc) protecting group attached via a methylene linker .
  • The stereochemistry (3aR,7aR) defines the spatial arrangement of the fused pyran-pyrrolidine ring system .

Comparison with Structurally Similar Compounds

Key compounds for comparison include Boc-protected bicyclic amines, pyrano-pyrrolidine derivatives, and related intermediates.

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate C12H22N2O3 242.31 Boc-protected amine, pyrano-pyrrolidine core Drug intermediate, stereochemical studies
tert-butyl (1S,3R)-3-(6-tosyl-pyrrolotriazolopyrazin-1-yl)cyclopentylcarbamate C25H31N5O4S 513.61 Tosyl group, triazolopyrazine moiety Kinase inhibitor precursors
rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid C11H20FNO4S 281.35 Carboxylic acid, fluorosulfonyl group Probing enzyme active sites
4-(6-tosyl-pyrrolotriazolopyrazin-1-yl)bicyclo[2.2.2]octan-1-amine C20H24N6O2S 420.51 Free amine, bicyclic framework Targeted covalent inhibitors

Key Findings

Stereochemical Complexity :

  • The target compound’s (3aR,7aR) configuration distinguishes it from racemic mixtures (e.g., rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl} derivatives in Enamine’s catalog ). This stereochemistry impacts binding affinity in chiral environments .

Protection/Deprotection Strategies :

  • Unlike tert-butyl (1S,3R)-3-(6-tosyl-pyrrolotriazolopyrazin-1-yl)cyclopentylcarbamate , the target compound lacks heteroaromatic substituents, simplifying Boc removal under mild acidic conditions (e.g., HCl/dioxane) .

Commercial Viability :

  • Priced significantly higher (€941/50 mg) than simpler Boc-protected amines (e.g., tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl] carbamate, €331/25 mg ), reflecting its complex synthesis and niche applications.

Reactivity and Stability: The pyrano-pyrrolidine core enhances rigidity compared to linear analogs like tert-butyl carbamates with cyclopentane backbones . This rigidity may improve metabolic stability in vivo .

Biological Activity

Rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.31 g/mol
  • CAS Number : 1416263-23-4
  • Purity : ≥ 97%

The compound features a complex heterocyclic structure that contributes to its biological activity. The presence of the octahydropyrano[3,4-c]pyrrole moiety is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Gram-positive Activity : The compound shows effectiveness against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78 - 3.125 μg/mL). These findings suggest a mechanism involving disruption of bacterial membrane integrity, leading to cell lysis .
  • Gram-negative Activity : Limited activity has been observed against Gram-negative bacteria, indicating a potential selectivity towards Gram-positive pathogens. This selectivity is beneficial in reducing the risk of disrupting normal flora while targeting pathogenic strains .

The proposed mechanism for the antimicrobial action of rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate involves:

  • Membrane Depolarization : The compound induces depolarization of the bacterial cytoplasmic membrane, which dissipates the membrane potential necessary for ATP production and nutrient transport.
  • Bactericidal Activity : It exhibits bactericidal effects rather than merely bacteriostatic effects, making it suitable for treating severe infections caused by resistant bacteria .

Study 1: Efficacy Against MRSA

In a controlled laboratory setting, rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate was tested against MRSA strains. Results demonstrated a significant reduction in bacterial counts after treatment with the compound compared to untreated controls. The minimum inhibitory concentration (MIC) was established at 1 μg/mL, showcasing its potency .

Study 2: Selectivity Profile

A comparative study evaluated the cytotoxicity of rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate against mammalian cell lines (lung MCR-5 and skin BJ fibroblast). The compound exhibited low cytotoxicity with an IC50 value significantly higher than its MIC against bacterial strains, indicating a favorable therapeutic index for potential clinical applications .

Q & A

Q. Advanced

  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry.
  • Vibrational circular dichroism (VCD) : Detects subtle conformational differences in enantiomers.
  • Advanced NMR : 13C^{13}\text{C}-1H^{1}\text{H} HSQC and NOESY correlate spatial arrangements of protons and carbons.
    For example, cross-peaks between the pyrrolidine N–H and pyran oxygen in NOESY confirm the fused ring conformation .

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